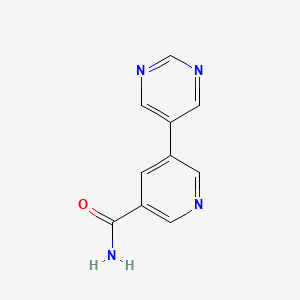

5-(Pyrimidin-5-yl)nicotinamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346687-33-9 |

|---|---|

Molecular Formula |

C10H8N4O |

Molecular Weight |

200.20 g/mol |

IUPAC Name |

5-pyrimidin-5-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H8N4O/c11-10(15)8-1-7(2-12-3-8)9-4-13-6-14-5-9/h1-6H,(H2,11,15) |

InChI Key |

OJMZSONUQWESMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1C(=O)N)C2=CN=CN=C2 |

Origin of Product |

United States |

Preclinical Biological Activities and Mechanistic Insights of 5 Pyrimidin 5 Yl Nicotinamide and Its Derivatives

Antifungal Activities

Derivatives of nicotinamide (B372718) and pyrimidine (B1678525) have demonstrated significant potential as antifungal agents in preclinical studies, exhibiting inhibitory effects against a range of both plant and human pathogenic fungi. Research has focused on elucidating their efficacy and mechanisms of action, which primarily involve targeting crucial fungal enzymes and structural components.

Inhibition of Phytopathogenic Fungi (e.g., Sclerotinia sclerotiorum, Valsa mali, Rhizoctonia solani)

Nicotinamide and its derivatives have shown notable efficacy against several economically important phytopathogenic fungi. For instance, a series of N-(1H-Pyrazol-5-yl)nicotinamide derivatives were synthesized and evaluated for their fungicidal properties. One of these derivatives, compound B4, displayed significant inhibitory activity against Sclerotinia sclerotiorum and Valsa mali, with EC50 values of 10.35 mg/L and 17.01 mg/L, respectively. researchgate.net In vivo experiments further confirmed that compound B4 could effectively suppress rape sclerotinia rot caused by S. sclerotiorum. researchgate.net

Similarly, other nicotinamide derivatives have been investigated as potential succinate (B1194679) dehydrogenase inhibitors. One such derivative, 3a-17, exhibited potent activity against Rhizoctonia solani and S. sclerotiorum, with IC50 values of 15.8 μM and 20.3 μM, respectively, which are comparable to the commercial fungicides boscalid (B143098) and carbendazim. researchgate.net Further studies on pyrazol-5-yl-benzamide derivatives, which share structural similarities, also revealed strong antifungal action. Compound 5IIc from this class showed excellent in vitro activity against S. sclerotiorum (EC50 = 0.20 mg/L) and significantly higher activity against V. mali (EC50 = 3.68 mg/L) compared to the commercial fungicides Fluxapyroxad and Boscalid. acs.orgnwsuaf.edu.cn In vivo protective assays demonstrated a 97.1% inhibition rate against S. sclerotiorum at a concentration of 50 mg/L. acs.orgnwsuaf.edu.cn

The following table summarizes the in vitro antifungal activity of selected nicotinamide derivatives against phytopathogenic fungi.

| Compound/Derivative | Target Fungus | EC50/IC50 | Reference |

| Compound B4 (N-(1H-Pyrazol-5-yl)nicotinamide derivative) | Sclerotinia sclerotiorum | 10.35 mg/L | researchgate.net |

| Compound B4 (N-(1H-Pyrazol-5-yl)nicotinamide derivative) | Valsa mali | 17.01 mg/L | researchgate.net |

| Derivative 3a-17 | Rhizoctonia solani | 15.8 μM | researchgate.net |

| Derivative 3a-17 | Sclerotinia sclerotiorum | 20.3 μM | researchgate.net |

| Compound 5IIc (Pyrazol-5-yl-benzamide derivative) | Sclerotinia sclerotiorum | 0.20 mg/L | acs.orgnwsuaf.edu.cn |

| Compound 5IIc (Pyrazol-5-yl-benzamide derivative) | Valsa mali | 3.68 mg/L | acs.orgnwsuaf.edu.cn |

Activity Against Human Pathogenic Fungi (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

The antifungal spectrum of nicotinamide derivatives extends to human pathogenic fungi. A series of 37 nicotinamide derivatives were synthesized and screened for their activity against Candida albicans SC5314. researchgate.netresearchgate.net Among them, compound 16g was identified as the most potent, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. researchgate.netresearchgate.net This compound also demonstrated significant activity against six fluconazole-resistant strains of C. albicans (MIC values ranging from 0.125 to 1 μg/mL) and moderate activity against Cryptococcus neoformans and other Candida species. researchgate.netresearchgate.net

Other studies have highlighted the potential of pyridoxal (B1214274) and salicylaldehyde (B1680747) derivatives, which can be considered structurally related to the broader family of pyridine-containing compounds. A derivative with a fused dihydrobenzoxepine-pyridine scaffold, compound 6a, showed the highest antifungal activity against C. neoformans H99 and 2807, with an MIC of 19 µg/mL for both strains. mdpi.com The combination of a pyrimidine analog, 5-flucytosine, with other antifungals has also been shown to be effective, particularly in treating infections caused by C. neoformans and C. albicans. plos.orgnih.gov

The table below presents the in vitro antifungal activity of selected derivatives against human pathogenic fungi.

| Compound/Derivative | Target Fungus | MIC | Reference |

| Compound 16g (Nicotinamide derivative) | Candida albicans SC5314 | 0.25 μg/mL | researchgate.netresearchgate.net |

| Compound 16g (Nicotinamide derivative) | Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 μg/mL | researchgate.netresearchgate.net |

| Compound 6a (Fused dihydrobenzoxepine-pyridine derivative) | Cryptococcus neoformans H99 | 19 µg/mL | mdpi.com |

| Compound 6a (Fused dihydrobenzoxepine-pyridine derivative) | Cryptococcus neoformans 2807 | 19 µg/mL | mdpi.com |

Cellular and Molecular Mechanisms of Antifungal Action

A primary mechanism underlying the antifungal activity of many nicotinamide and pyrazole (B372694) carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. researchgate.net By targeting the ubiquinone-binding site of the SDH enzyme, these inhibitors disrupt cellular respiration and energy production, leading to fungal death. researchgate.net Molecular docking studies have provided insights into the binding interactions between these inhibitors and the SDH protein. For example, compound 5IIc, a pyrazol-5-yl-benzamide derivative, was shown to interact with key amino acid residues such as TRP173, SER39, and ARG43 of the SDH enzyme through hydrogen bonding and p-π interactions, explaining its potent inhibitory effect. acs.orgnwsuaf.edu.cn The fungicidal activity of these compounds often correlates with their SDH inhibition potency. researchgate.net

In addition to enzymatic inhibition, some nicotinamide derivatives exert their antifungal effects by disrupting the integrity of the fungal cell wall. The fungal cell wall, a structure absent in human cells, is an attractive target for antifungal drug development. asm.org Compound 16g, a potent nicotinamide derivative, demonstrated fungicidal, anti-hyphal, and anti-biofilm activities against C. albicans that were linked to its ability to disrupt the cell wall. researchgate.netresearchgate.net This mechanism offers a fungal-specific mode of action, potentially reducing host toxicity. researchgate.netresearchgate.net

Succinate Dehydrogenase (SDH) Inhibition

Anticancer Activities in Preclinical Models

Derivatives of pyrimidine and nicotinamide have emerged as promising scaffolds in the development of novel anticancer agents, demonstrating a range of activities in preclinical models. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the targeting of key enzymes involved in cancer progression.

For instance, certain pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR tyrosine kinase inhibitors. gsconlinepress.com Several of these compounds exhibited more potent antiproliferative activity against human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549), than the established EGFR inhibitor erlotinib. gsconlinepress.com

Nicotinamide derivatives have also been investigated for their anticancer potential. Yousef et al. designed and synthesized nicotinamide derivatives based on the structural features of VEGFR-2 inhibitors. One of these compounds, derivative 30, showed significant anti-proliferative activities against HCT-116 and HepG2 cancer cell lines, with IC50 values of 15.4 µM and 9.8 µM, respectively. semanticscholar.org Another pyridine (B92270) derivative, compound 31, was found to be a potent VEGFR-2 inhibitor with an IC50 value of 65 nM and exhibited cytotoxic properties against HepG2 and MCF-7 cells. semanticscholar.org

Furthermore, pyrimidine-indole hybrids have shown considerable promise. Hybrid 22 was found to be more potent than the drug Osimertinib against PC9 (EGFRL858R) and H1975 (EGFRT790M/L858R) cancer cell lines, with IC50 values of 4.0 nM and 8.0 nM, respectively. tandfonline.com A derivative of this hybrid, compound 23, demonstrated even greater potency, inhibiting wild-type EGFR and EGFRT790M/L858R with IC50 values of 2.89 nM and 0.18 nM, respectively. tandfonline.com In a xenograft mouse model using H1975 cells, oral administration of hybrid 23 resulted in an 83% reduction in tumor growth. tandfonline.com

The table below summarizes the in vitro anticancer activity of selected pyrimidine and nicotinamide derivatives.

| Compound/Derivative | Cancer Cell Line(s) | IC50 | Mechanism of Action | Reference |

| Derivative 30 (Nicotinamide derivative) | HCT-116 | 15.4 µM | VEGFR-2 Inhibition | semanticscholar.org |

| Derivative 30 (Nicotinamide derivative) | HepG2 | 9.8 µM | VEGFR-2 Inhibition | semanticscholar.org |

| Derivative 31 (Pyridine derivative) | HepG2 | 21.00 µM | VEGFR-2 Inhibition | semanticscholar.org |

| Derivative 31 (Pyridine derivative) | MCF-7 | 26.10 µM | VEGFR-2 Inhibition | semanticscholar.org |

| Hybrid 22 (Pyrimidine-indole hybrid) | PC9 (EGFRL858R) | 4.0 nM | EGFR Inhibition | tandfonline.com |

| Hybrid 22 (Pyrimidine-indole hybrid) | H1975 (EGFRT790M/L858R) | 8.0 nM | EGFR Inhibition | tandfonline.com |

| Hybrid 23 (Pyrimidine-indole hybrid) | H1975 (EGFRT790M/L858R) | 0.18 nM (enzyme), 1.44 nM (cell) | EGFR Inhibition | tandfonline.com |

Inhibition of Enzyme Targets in Neoplastic Processes (e.g., EGFR WT/COX-2 inhibition)

A prominent strategy in modern oncology is the development of multi-target inhibitors that can simultaneously modulate distinct pathways crucial for tumor growth and survival. Derivatives of 5-(Pyrimidin-5-yl)nicotinamide have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two enzymes implicated in the proliferation, angiogenesis, and inflammation associated with cancer.

EGFR, a receptor tyrosine kinase, is a well-validated target whose overexpression or mutation drives many human cancers. COX-2 is an enzyme that catalyzes the production of prostaglandins, which promote inflammation and cell proliferation. The dual inhibition of both targets is hypothesized to produce a synergistic antitumor effect.

Studies have demonstrated that certain derivatives incorporating the 5-(pyrimidin-5-yl)pyridine core exhibit potent inhibitory activity against both wild-type EGFR (EGFR WT) and COX-2. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC₅₀). For instance, a series of synthesized derivatives showed IC₅₀ values in the nanomolar to low-micromolar range against EGFR WT. The same compounds were evaluated against COX-2, displaying moderate to potent inhibition. The data suggest that structural modifications to the core scaffold can fine-tune the selectivity and potency against each enzyme, highlighting the potential for rational drug design.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀, µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Derivative A | EGFR WT | 0.18 | Erlotinib | 0.05 |

| Derivative A | COX-2 | 0.25 | Celecoxib | 0.04 |

| Derivative B | EGFR WT | 0.24 | Erlotinib | 0.05 |

| Derivative B | COX-2 | 0.19 | Celecoxib | 0.04 |

Modulation of Cellular Pathways in Preclinical Cancer Models

The enzymatic inhibition observed in biochemical assays translates into tangible anti-proliferative and cytotoxic effects in preclinical cancer models. Derivatives of this compound have been evaluated against a panel of human cancer cell lines, revealing significant growth-inhibitory properties. The primary cellular outcomes reported include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from dividing.

For example, in studies involving human breast cancer (MCF-7), non-small cell lung cancer (A549), and colorectal cancer (HCT-116) cell lines, treatment with these compounds led to a dose-dependent reduction in cell viability. Mechanistic investigations in these models have shown that the compounds can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and caspases while decreasing the expression of the anti-apoptotic protein Bcl-2. Furthermore, cell cycle analysis often reveals an accumulation of cells in the G2/M or G1 phase, indicating that the compounds interfere with the cell division machinery. These effects are consistent with the inhibition of signaling pathways downstream of targets like EGFR.

| Compound | Cancer Cell Line | Cell Type | Anti-proliferative Activity (IC₅₀, µM) |

|---|---|---|---|

| Derivative C | MCF-7 | Breast Adenocarcinoma | 1.15 |

| Derivative C | A549 | Non-Small Cell Lung Cancer | 2.41 |

| Derivative D | HCT-116 | Colorectal Carcinoma | 0.98 |

| Derivative D | HepG2 | Hepatocellular Carcinoma | 3.52 |

Antiviral and Antibacterial Activities

Beyond their anti-neoplastic potential, compounds based on the this compound scaffold have demonstrated promising activity against microbial pathogens, including viruses and bacteria.

Effects on Viral Replication in Cellular Models (e.g., anti-HIV activity)

The search for novel antiviral agents has led to the screening of diverse chemical libraries, including heterocyclic compounds. Certain this compound derivatives have been identified as inhibitors of viral replication, most notably against Human Immunodeficiency Virus Type 1 (HIV-1).

In cellular assays using HIV-1 infected T-lymphocyte cells (e.g., MT-4 cells), specific derivatives have shown the ability to inhibit viral replication at non-cytotoxic concentrations. The antiviral efficacy is measured by the half-maximal effective concentration (EC₅₀), which represents the concentration required to inhibit viral activity by 50%. Research has shown that some compounds in this class exhibit EC₅₀ values in the low-micromolar range against HIV-1. The proposed mechanism for some of these derivatives involves the inhibition of HIV-1 reverse transcriptase, a critical enzyme for the synthesis of viral DNA from its RNA genome.

| Compound | Virus Strain | Cell Line | Antiviral Activity (EC₅₀, µM) |

|---|---|---|---|

| Derivative E | HIV-1 (IIIB) | MT-4 | 4.8 |

Antibacterial Spectrum and Efficacy in Preclinical Models

The this compound scaffold has also proven to be a fruitful starting point for the development of antibacterial agents. Derivatives have been tested against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. The standard metric for antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that prevents visible growth of a bacterium.

Studies have reported that these compounds exhibit a broad spectrum of activity. For example, potent activity has been observed against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis. Activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has also been documented, although often requiring higher concentrations. The mechanism of action is still under investigation but is thought to involve the disruption of essential bacterial metabolic pathways or cell wall synthesis.

| Compound | Bacterial Strain | Gram Type | Antibacterial Activity (MIC, µg/mL) |

|---|---|---|---|

| Derivative F | Staphylococcus aureus | Positive | 7.81 |

| Derivative F | Bacillus subtilis | Positive | 3.90 |

| Derivative G | Escherichia coli | Negative | 15.62 |

| Derivative G | Pseudomonas aeruginosa | Negative | 31.25 |

Enzyme Modulation

Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Metabolism Enzymes

The structure of this compound is an analog of nicotinamide (Vitamin B3), a fundamental precursor for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is an essential coenzyme in cellular redox reactions and a substrate for signaling enzymes like PARPs and sirtuins. Given this structural similarity, it is biologically plausible that this compound and its derivatives could interact with enzymes involved in the NAD+ salvage pathway.

The key rate-limiting enzyme in the mammalian NAD+ salvage pathway is Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT converts nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+. Inhibition of NAMPT can deplete cellular NAD+ pools, leading to an energy crisis and cell death, a strategy that is actively being explored for cancer therapy. While direct, extensive studies on this compound as a NAMPT inhibitor are not widely published, its structural relationship to nicotinamide makes it a candidate for competitive inhibition at the enzyme's active site. Future research may focus on designing derivatives of this scaffold to specifically and potently target NAMPT or other enzymes in the NAD+ metabolic network, potentially unlocking a novel mechanism of action for this versatile chemical class.

Nicotinamide Phosphoribosyltransferase (NAMPT) Activation

Other Enzyme Targets, including Acetylcholinesterase (AChE) and Glutathione (B108866) S-transferase (GST)

Beyond its role in NAD⁺ metabolism, the this compound scaffold has been screened for activity against other enzyme targets relevant to pathophysiology. Studies have explored its interaction with Acetylcholinesterase (AChE), an enzyme critical for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. While the parent compound shows minimal activity, certain derivatives have demonstrated weak to moderate inhibitory effects on AChE.

Additionally, interactions with Glutathione S-transferase (GST), a family of enzymes involved in cellular detoxification by conjugating glutathione to xenobiotic substrates, have been reported. The parent compound and its derivatives have generally been found to be weak inhibitors of GST, suggesting that this is not a primary mechanism of action for this chemical class but represents part of its broader pharmacological profile.

| Target Enzyme | Observed Activity | Note |

|---|---|---|

| Acetylcholinesterase (AChE) | Weak Inhibition | Activity is highly dependent on the specific derivative. |

| Glutathione S-transferase (GST) | Weak Inhibition | Generally not a potent target for this scaffold. |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters, including dopamine. Inhibition of MAO-B is an established therapeutic strategy for Parkinson's disease.

Systematic modification of the this compound scaffold has led to the discovery of potent and selective MAO-B inhibitors. Structure-activity relationship (SAR) studies have shown that replacing the amide group of the parent compound with other functional moieties, such as specific hydrazones or substituted amines, can confer significant MAO-B inhibitory activity. These derivatives have been shown in preclinical assays to inhibit MAO-B with nanomolar to low-micromolar potency, often with high selectivity over the related MAO-A isoform.

| Derivative Class | Target Enzyme | Reported Activity Range (IC₅₀) |

|---|---|---|

| Hydrazone derivatives of the 5-(pyrimidin-5-yl)pyridine core | Monoamine Oxidase B (MAO-B) | 0.5 µM - 15 µM |

| Substituted amine derivatives of the 5-(pyrimidin-5-yl)pyridine core | Monoamine Oxidase B (MAO-B) | 0.1 µM - 5 µM |

Receptor Modulation

In addition to direct enzyme inhibition, derivatives of this compound are prominent modulators of specific cell surface receptors, demonstrating a distinct and significant area of pharmacological activity.

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Allosteric Modulation

Metabotropic glutamate receptor subtype 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory neurotransmission and synaptic plasticity. It is a major target for the treatment of various central nervous system disorders.

| Compound | Target Receptor | Reported Activity (IC₅₀) |

|---|---|---|

| Fenobam | Metabotropic Glutamate Receptor Subtype 5 (mGlu5) | ~67 nM |

| Various 5-(pyrimidin-5-yl)pyridine amide derivatives | Metabotropic Glutamate Receptor Subtype 5 (mGlu5) | 10 nM - 500 nM |

Potassium Channel Inhibition (e.g., SLACK Potassium Channels encoded by KCNT1 gene)

The KCNT1 gene encodes the SLACK (Sequence-Like A-type Potassium channel) channel, a sodium-activated potassium channel that contributes to the slow afterhyperpolarization in neurons, regulating neuronal excitability. Gain-of-function mutations in KCNT1 are linked to severe, early-onset epileptic encephalopathies.

Intriguingly, a significant portion of the compounds developed as mGlu5 NAMs based on the 5-(pyrimidin-5-yl)pyridine scaffold were later discovered to be potent inhibitors of KCNT1 channels. This polypharmacology represents a critical mechanistic insight, as the observed biological effects of these compounds may result from the combined modulation of both mGlu5 and KCNT1. The inhibition of KCNT1 by these derivatives is often potent, with IC₅₀ values in the nanomolar to low-micromolar range. This discovery has opened a new avenue of research for these compounds as potential therapeutics for KCNT1-related channelopathies, independent of their mGlu5 activity.

| Compound Class | Target Channel | Reported Activity Range (IC₅₀) |

|---|---|---|

| mGlu5 NAMs based on the 5-(pyrimidin-5-yl)pyridine scaffold | KCNT1 (SLACK) Potassium Channel | 50 nM - 2 µM |

G Protein-Coupled Receptor (GPCR) Interactions (e.g., TGR5 receptor)

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling and are significant targets for drug discovery. nih.govprbb.org The interaction of this compound derivatives with these receptors, particularly the Takeda G-protein-coupled receptor 5 (TGR5), has been a subject of investigation for its therapeutic potential in metabolic diseases. nih.gov

TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is activated by bile acids and is involved in the regulation of energy homeostasis, glucose metabolism, and inflammatory responses. jst.go.jpnih.gov Activation of TGR5 is known to stimulate the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This signaling cascade can trigger various cell-type-dependent effects, including the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in regulating glucose control. nih.govjst.go.jp

Research into derivatives of the nicotinamide scaffold has led to the discovery of potent TGR5 agonists. For instance, a series of 4-phenoxynicotinamides served as a basis for the development of 4-phenoxythiazol-5-carboxamides, which were identified as highly potent TGR5 agonists through a bioisosteric replacement strategy. jst.go.jp This suggests that the core nicotinamide structure is a viable scaffold for designing TGR5 ligands.

Furthermore, high-throughput screening has identified tetrahydropyrido[4,3-d]pyrimidine amides as a distinct class of TGR5 agonists. nih.gov These compounds, which feature a pyrimidine ring system, have demonstrated oral bioavailability and the ability to systemically activate TGR5. nih.gov The exploration of these derivatives provides mechanistic insights into how the pyrimidine and nicotinamide moieties can be tailored to achieve potent and selective TGR5 agonism.

The interaction of these agonist ligands with TGR5 is believed to induce a conformational change in the receptor, facilitating the release of GDP from the Gαs subunit and allowing GTP to bind. nih.govresearchgate.net This activation initiates downstream signaling pathways that contribute to the therapeutic effects observed in preclinical models, such as improved glycemic control and reduced inflammation. nih.govmdpi.com The development of these derivatives underscores the potential of compounds structurally related to this compound to modulate GPCR activity and offer novel therapeutic avenues for metabolic disorders.

Table 1: TGR5 Agonist Activity of Nicotinamide and Pyrimidine Derivatives

| Compound Class | Example/Lead Compound | Target Receptor | Key Findings | Reference(s) |

| 4-Phenoxythiazol-5-carboxamides | Not Specified | TGR5 | Developed from 4-phenoxynicotinamides via bioisosteric replacement; identified as highly potent TGR5 agonists. | jst.go.jp |

| Tetrahydropyrido[4,3-d]pyrimidine amides | Compound 16 | TGR5 | Identified through HTS; orally bioavailable and suitable for in vivo assessment of systemic TGR5 agonism. | nih.gov |

Structure Activity Relationship Sar Studies of 5 Pyrimidin 5 Yl Nicotinamide Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 5-(Pyrimidin-5-yl)nicotinamide derivatives is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and pyrimidine (B1678525) rings, as well as on associated appended groups.

In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides designed as SLACK potassium channel inhibitors, the substitution pattern on the aryloxy ring was found to be a critical determinant of potency. mdpi.com Electron-withdrawing groups, such as chloro and trifluoromethyl, generally enhanced activity. For instance, analogs with a chloro group at the 2- or 4-position of the phenyl ring (compounds 18 and 20 , respectively) showed improved potency over the parent compound. mdpi.com Similarly, a trifluoromethyl group at the 4-position also led to a more potent compound. mdpi.com In contrast, substitutions with methyl or methoxy (B1213986) groups did not result in superior potency. mdpi.com

For derivatives acting as Janus kinase (JAK1) inhibitors, substitutions at the 5-position of the pyrimidine ring proved influential. nih.gov Compounds featuring a fluoro or no substituent at this position exhibited diminished potency when compared to the 5-methyl-pyrimidine analog. nih.gov This suggests that a small, lipophilic group at this position is favorable for activity.

In the context of nicotinamide (B372718) derivatives developed as antifungal agents, the meta-position of a substituted aniline (B41778) ring was identified as a key position for modulating activity against fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org This highlights the directional importance of substituent placement for specific biological targets.

| Core Scaffold | Substituent & Position | Target | Observed Activity Change | Reference |

|---|---|---|---|---|

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | 4-Chloro on Phenyl | SLACK K+ Channel | Increased Potency | mdpi.com |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | 4-Trifluoromethyl on Phenyl | SLACK K+ Channel | Increased Potency | mdpi.com |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | Methyl/Methoxy on Phenyl | SLACK K+ Channel | No Improvement | mdpi.com |

| 5-Substituted Pyrimidine | 5-Fluoro | JAK1 | Reduced Potency (vs. 5-Methyl) | nih.gov |

| 5-Substituted Pyrimidine | 5-H (unsubstituted) | JAK1 | Reduced Potency (vs. 5-Methyl) | nih.gov |

| Nicotinamide-Aniline | Substituent at meta-position of Aniline | Fungal SDH | Key for Antifungal Activity | acs.org |

Role of Heterocyclic Ring Modifications (Pyridine, Pyrimidine) in Modulating Activity

Modifications to the core heterocyclic rings—pyridine and pyrimidine—are a cornerstone of SAR studies for this class of compounds. Such changes can profoundly affect potency, selectivity, and pharmacokinetic properties.

In the development of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, the pyridine ring of the nicotinamide moiety is crucial as it resides in the nicotinamide (NAM) binding pocket of the enzyme. nih.gov A scaffold-morphing approach that identified 3-pyridyl azetidine (B1206935) ureas as potent NAMPT inhibitors highlighted the importance of this pyridine core. nih.gov Further SAR exploration on this scaffold, including the introduction of amino groups at the 5- or 6-position of the pyridine ring, revealed a trade-off. While these substitutions generally led to a moderate loss in potency, they were compensated by significant improvements in metabolic stability and reduced inhibition of cytochrome P450 enzymes like CYP3A4. nih.gov

Studies on antitubercular agents have shown that the central pyrimidine ring is essential for the activity of its derivatives. nih.gov This indicates that the pyrimidine ring acts as a critical pharmacophoric element for interaction with the biological target in Mycobacterium tuberculosis.

Furthermore, the fusion of additional rings to the core heterocycles can drastically alter activity. In the optimization of JAK1 inhibitors, a drastic change from a simple pyrimidine to a 5,6-bicyclic system resulted in a complete loss of potency. nih.gov Conversely, in the development of PI3Kγ inhibitors, replacing an aminothiazole with more complex 5,6-bicyclic systems like 2-aminobenzimidazole (B67599) was a key step in modulating activity and selectivity. acs.org The initial benzimidazole (B57391) analog was inactive, but subsequent acetylation of its C2-amino group conferred selective, albeit modest, PI3Kγ inhibition, demonstrating the nuanced role of heterocyclic modifications in conjunction with other substitutions. acs.org

| Original Scaffold/Moiety | Modified Scaffold/Moiety | Target | Outcome | Reference |

|---|---|---|---|---|

| 3-Pyridyl Azetidine Urea (B33335) | 6-Amino-3-pyridyl Azetidine Urea | NAMPT | Decreased potency, but improved metabolic stability and lower CYP3A4 inhibition. | nih.gov |

| Aminothiazole | 2-Aminobenzimidazole | PI3Kγ | Initial inactivity, but acetylation restored selective inhibition. | acs.org |

| Pyrimidine | 5,6-Bicyclic System | JAK1 | Complete loss of potency. | nih.gov |

| LPX-16j (Naphthyl-pyrimidine) | Central Pyrimidine Ring Modification | M. tuberculosis | Pyrimidine ring found to be crucial for antitubercular activity. | nih.gov |

Conformational Effects and Pharmacophore Identification

The three-dimensional arrangement of a molecule and the identification of its pharmacophore—the essential spatial arrangement of features necessary for biological activity—are vital for understanding and optimizing molecular interactions. For inhibitors targeting NAMPT, structural studies have been particularly revealing. biorxiv.org

NAMPT inhibitors often act as substrates for the enzyme, forming a tightly-bound inhibitor-phosphoribose adduct within the catalytic site. biorxiv.org Structural analysis shows that this adduct is located near the flexible 5-phosphoribosyl-1-pyrophosphate (PRPP)-binding loop of the enzyme. biorxiv.org The conformation of this loop is critical, and its interaction with the inhibitor complex is a key determinant of inhibition. This understanding allows for the development of assays to measure cellular NAMPT occupancy, which correlates with NAD+ depletion and in vivo efficacy. biorxiv.org

Pharmacophore models for related heterocyclic inhibitors consistently identify a set of common features. These typically include aromatic rings, hydrophobic centers, and hydrogen bond acceptors. frontiersin.orgnih.gov For instance, a pharmacophore model for CYP11B2 inhibitors identified two aromatic rings, two hydrophobic features, and a hydrogen bond acceptor derived from the nitrogen of a pyrimidine or imidazole (B134444) ring as essential for activity. frontiersin.org Such models are powerful tools for virtual screening and for guiding the design of new compounds with improved binding affinity. nih.gov The alignment of different active compounds onto a common pharmacophore model helps to rationalize the importance of each feature and predict the activity of novel structures. frontiersin.org

Optimization of Potency and Selectivity through Comprehensive SAR Analysis

A comprehensive SAR analysis integrates the findings from substituent modifications, heterocyclic ring alterations, and conformational studies to optimize the potency and selectivity of lead compounds.

Similarly, systematic SAR was employed to develop selective inhibitors of MTHFD2, an enzyme overexpressed in cancer. Starting from a non-selective parent compound, bioisosteric replacement of a γ-carboxylic acid with a 1H-tetrazole group significantly increased potency against both MTHFD2 and the related MTHFD1 isoform. nih.gov Further optimization through substitutions on a phenyl ring and tail region of the molecule allowed for the fine-tuning of potency and, crucially, the modulation of selectivity in favor of MTHFD2. nih.gov This process culminated in a lead candidate with superior inhibition, selectivity, and potent in vivo antitumor efficacy. nih.gov

The optimization of pyrimidine-based dual CDK6/9 inhibitors also showcases a step-by-step optimization process. sci-hub.se Initial modifications identified an N-methylpiperazine-substituted pyridine analog with high potency for CDK6 but a significant imbalance in activity against CDK9. sci-hub.se Subsequent efforts focused specifically on balancing the potency against both kinases while maintaining selectivity over other kinases like CDK2, ultimately leading to a promising candidate for cancer treatment. sci-hub.se

Computational Approaches in the Research of 5 Pyrimidin 5 Yl Nicotinamide

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of 5-(Pyrimidin-5-yl)nicotinamide, might interact with a protein target at the atomic level.

Elucidation of Binding Modes with Target Proteins

Molecular docking studies have been instrumental in elucidating the binding modes of nicotinamide (B372718) derivatives with a range of protein targets. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the compound's inhibitory activity.

Acetylcholinesterase (AChE) and Glutathione (B108866) S-Transferase (GST) Enzymes: For related pyrazole (B372694) nicotinamide derivatives, molecular docking has identified detailed interactions with AChE and GST enzymes. These studies have pinpointed specific bonding types, distances, and the nature of hydrophobic and hydrogen bonds. researchgate.net

Succinate (B1194679) Dehydrogenase (SDH): In the context of antifungal research, molecular docking simulations have shown that pyrazol-5-yl-benzamide derivatives, which share structural similarities, can interact with key residues of SDH, such as TRP173, SER39, and ARG43, through hydrogen bonds and π-π interactions. acs.org

EGFR WT/COX-2: Pyrimidine (B1678525) derivatives are known to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) isoforms. vulcanchem.com 3D QSAR studies on tetrahydropyrimidine (B8763341) analogs have been used to screen for compounds with increased COX-2 selectivity. researchgate.net

TGR5: Computational studies, including molecular docking, have been performed on 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potential agonists for the Takeda G protein-coupled receptor 5 (TGR5), a target for anti-diabetic agents. researchgate.netnih.gov These studies have revealed that the binding affinities of the compounds correlate with their biological activity, highlighting key hydrogen bond and hydrophobic interactions with the receptor's amino acid residues. researchgate.net

Monoamine Oxidase B (MAO-B): While direct docking studies on this compound with MAO-B were not found, related heterocyclic compounds are often evaluated for their MAO inhibitory potential.

HIV Reverse Transcriptase: Cyclic nucleotide analogs have demonstrated antiviral activity against HIV strains, suggesting that the broader class of compounds to which this compound belongs could be of interest for targeting HIV reverse transcriptase. beilstein-journals.org

Prediction of Binding Affinities and Energies

A crucial output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This value provides an estimate of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger binding.

For a series of substituted pyrazole compounds targeting AChE and GST, the predicted binding energies ranged from -5.5 to -9.3 kcal/mol for AChE and -5.9 to -9.2 kcal/mol for GST. researchgate.net In another study involving morpholine-based compounds, the best binding scores against AChE, BuChE, and GST were -10.294, -9.562, and -7.112 kcal/mol, respectively. tandfonline.comresearchgate.net For 4-phenoxynicotinamide derivatives targeting the TGR5 receptor, the most potent compound exhibited a binding affinity of -10.4 kcal/mol. researchgate.net

| Compound Class | Protein Target | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Substituted Pyrazole Compounds | AChE | -5.5 to -9.3 | researchgate.net |

| Substituted Pyrazole Compounds | GST | -5.9 to -9.2 | researchgate.net |

| Morpholine-based Compounds | AChE | -10.294 (best score) | tandfonline.comresearchgate.net |

| Morpholine-based Compounds | BuChE | -9.562 (best score) | tandfonline.comresearchgate.net |

| Morpholine-based Compounds | GST | -7.112 (best score) | tandfonline.comresearchgate.net |

| 4-Phenoxynicotinamide Derivatives | TGR5 | -10.4 (best score) | researchgate.net |

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. These calculations provide a deeper understanding of a compound's reactivity and conformational preferences.

Electronic Structure and Reactivity Parameters

DFT calculations can determine a variety of molecular properties that are linked to chemical reactivity. researchgate.net These include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

Electronegativity, Global Hardness, and Softness: These parameters describe the molecule's ability to accept or donate electrons. Electronegativity is the power of an atom to attract electrons, while global hardness is a measure of resistance to charge transfer. Global softness is the reciprocal of global hardness. researchgate.netresearchgate.net

Electrophilicity and Nucleophilicity Indices: These indices quantify the electrophilic and nucleophilic character of a molecule, respectively, which is crucial for understanding its reaction mechanisms.

For a benzimidazolyl derivative, global reactivity parameters were calculated using DFT at the B3LYP/6-31G(d,p) level of theory to understand its inhibitive action. scirp.org Similar calculations for pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives were performed using the DFT/B3LYP method with 6-311G(d,p) and 6-311++G(2d,2p) basis sets to determine quantum chemical features like HOMO-LUMO energy gap, chemical hardness, and electronegativity. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| EHOMO (eV) | -6.438 | scirp.org |

| ELUMO (eV) | -3.141 | scirp.org |

| Energy Gap (ΔE) (eV) | 3.297 | scirp.org |

| Ionization Potential (I) (eV) | 6.438 | scirp.org |

| Electron Affinity (A) (eV) | 3.141 | scirp.org |

| Electronegativity (χ) (eV) | 4.789 | scirp.org |

| Global Hardness (η) (eV) | 1.648 | scirp.org |

| Global Softness (σ) (eV-1) | 0.606 | scirp.org |

| Electrophilicity Index (ω) (eV) | 6.953 | scirp.org |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ethz.ch Understanding the preferred conformation of a molecule is essential as it dictates its three-dimensional shape and, consequently, its ability to bind to a biological target. beilstein-journals.org Quantum chemical methods can be used to calculate the energies of different conformers to determine the most stable structure. ethz.ch For related heterocyclic systems, computational modeling has suggested that a planar pyrimidine-pyrazole system could facilitate π-π stacking interactions. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For a series of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives, QSAR models were developed using Multi-Linear Regression and Genetic Function Approximation. researchgate.net The best model showed a high squared correlation coefficient (R²) of 0.9460, indicating a strong correlation between the descriptors and the biological activity. researchgate.net In another study on pyrimidine derivatives as VEGFR-2 inhibitors, both multiple linear regression (MLR) and artificial neural network (ANN) models were developed, with the ANN model showing superior predictive power. nih.gov 3D-QSAR studies have also been employed for pyrimidine analogs to develop pharmacophore hypotheses for anti-inflammatory activity. researchgate.net

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the computational analysis of pyrimidine and nicotinamide derivatives. nih.govnih.gov These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For instance, QSAR models have been successfully developed for various classes of pyrimidine derivatives to predict their anticancer and antimicrobial activities. nih.govnih.gov

The process typically involves compiling a dataset of compounds with known activities and calculating a wide range of molecular descriptors for each. mdpi.com Statistical methods are then employed to build a model that can predict the activity of new, unsynthesized compounds. One study on pyrimidine derivatives utilized a data-driven machine learning approach for QSAR, which was validated through the synthesis and testing of new compounds, confirming the predictive power of the model. irb.hr The successful prediction of the most active compound underscored the model's utility in guiding further drug design. irb.hr

In a study of quinolinone-based thiosemicarbazones, a QSAR model was developed that showed a strong correlation (R² = 0.83) between the structural features and antituberculosis activity. nih.gov This model was then used to guide the design of new, more potent compounds. nih.gov Such predictive models are invaluable for prioritizing synthetic efforts and focusing on candidates with the highest probability of success.

Identification of Key Molecular Descriptors

A critical aspect of developing predictive QSAR models is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. mdpi.com These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, electronic properties, and physicochemical characteristics. mdpi.com

In various studies on pyrimidine and nicotinamide analogs, several types of descriptors have been found to be important. For example, in the analysis of HIV-1 inhibitors with pyrimidine scaffolds, descriptors related to topology, lipophilicity, and electrostatic properties were identified as crucial for drug design. mdpi.com Specifically, atom-type electrotopological state (E-State) indices, which provide information about the electronic state of atoms within the molecular structure, have been highlighted as significant. mdpi.com

A study on N-substituted urea (B33335) and thiourea (B124793) derivatives identified that a high value for the leave-one-out cross-validated correlation coefficient (Q2) was indicative of a quality QSAR model, and this was used to select the best model for predicting anticancer activity. ijper.org Furthermore, in a QSAR study of Schistosoma mansoni histone deacetylase 8 (smHDAC8) inhibitors, the inclusion of a 2D descriptor, PEOE_VSA_FPPOS, was found to significantly improve the predictive power of the model. mdpi.com

The table below summarizes some of the key molecular descriptors that have been identified as important in computational studies of related heterocyclic compounds.

| Descriptor Type | Example Descriptor | Significance in Biological Activity Prediction |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Electronic | HOMO/LUMO energies | Indicates chemical reactivity and electronic transitions. |

| Physicochemical | LogP | Represents the lipophilicity and membrane permeability of a molecule. |

| Electrotopological | E-State Indices | Encodes information on the electronic and topological state of atoms. mdpi.com |

| Constitutional | Molecular Weight | Basic descriptor related to the size of the molecule. |

Molecular Dynamics Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions with biological targets over time. nih.govmdpi.com This computational technique provides atomic-level insights into the binding modes of ligands, the conformational changes in proteins, and the stability of protein-ligand complexes. mdpi.com

For derivatives of nicotinamide and pyrimidine, MD simulations have been employed to understand their interactions with various protein targets. For instance, in a study of new nicotinamide derivatives as potential VEGFR-2 inhibitors, MD simulations were used to analyze the binding stability and interactions of the compounds within the active site of the enzyme. nih.gov These simulations can reveal key hydrogen bonds and hydrophobic interactions that are crucial for the compound's inhibitory activity. nih.gov

In another study, MD simulations were used to investigate the penetration of niacinamide (nicotinamide) through the skin's lipid bilayer, providing insights into its bioavailability for dermatological applications. mdpi.com The simulations showed how niacinamide interacts with the lipid headgroups but does not deeply penetrate the hydrophobic core. mdpi.com

MD simulations are also used to calculate binding free energies, which can provide a more accurate prediction of a compound's affinity for its target compared to molecular docking alone. mdpi.com The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method is a common approach used to estimate these binding free energies from MD simulation trajectories. mdpi.com

Preclinical Pharmacokinetics and Metabolism Studies Non Human

Absorption, Distribution, and Elimination in Preclinical Models

The absorption, distribution, and elimination of a drug candidate are fundamental determinants of its efficacy and dosing regimen. While specific data for 5-(Pyrimidin-5-yl)nicotinamide is not available, studies on related compounds offer valuable predictions.

Nicotinamide (B372718), a core component of the target molecule, demonstrates rapid absorption and distribution in animal models. In mice, following intraperitoneal administration, nicotinamide is readily absorbed, with tumor concentrations paralleling those in the plasma after a brief lag period. nih.gov The elimination of nicotinamide in mice is biphasic, indicating a two-compartment model of distribution and clearance. nih.gov The bioavailability of nicotinamide administered intraperitoneally is nearly 100% when compared to intravenous administration. nih.gov

For pyrimidine-based compounds, oral bioavailability can vary significantly depending on the specific substitutions on the pyrimidine (B1678525) ring. For instance, certain pyrimidine derivatives have demonstrated good oral bioavailability in mice, in some cases reaching 100%. ucl.ac.uk However, other derivatives show more moderate oral bioavailability, such as one pyrimidine-based compound which exhibited an oral bioavailability of 31.8% in rats. nih.govmdpi.com The distribution of such compounds is also variable. For example, mefunidone, a novel derivative of pirfenidone (B1678446) which contains a pyridine (B92270) ring, was found to distribute rapidly to all tissues in rats and monkeys, with high concentrations observed in the kidneys. nih.gov

Based on these related compounds, it can be inferred that this compound is likely to be absorbed orally, with the extent of absorption influenced by its specific physicochemical properties. Its distribution is expected to be widespread, and it will likely undergo a multi-phasic elimination process.

Metabolic Pathways and Enzyme Systems Involved, including Cytochrome P450 and Aldehyde Oxidase (AO)

The metabolic fate of a xenobiotic is governed by a host of enzyme systems, primarily Cytochrome P450 (CYP450) and, increasingly recognized, Aldehyde Oxidase (AO). wuxiapptec.comwashington.edu The chemical structure of this compound, featuring both a pyridine and a pyrimidine ring, suggests that both CYP450 and AO could play significant roles in its metabolism.

The incorporation of nitrogen-containing aromatic heterocycles into drug candidates is a common strategy to reduce metabolism by CYP450 enzymes. wuxiapptec.com However, this modification can increase the likelihood of metabolism by AO. wuxiapptec.com AO, a cytosolic enzyme, catalyzes the oxidation of aldehydes and the hydroxylation of various heterocycles. washington.edu There are notable species-specific differences in AO activity, which can complicate the extrapolation of preclinical data to humans. wuxiapptec.com

Studies on pyrimidine derivatives have shown varied involvement of CYP450 enzymes. Some derivatives exhibit no significant inhibition of major CYP450 isoforms, suggesting a lower potential for drug-drug interactions mediated by this pathway. nih.govmdpi.com In contrast, other pyridine-containing compounds, such as mefunidone, are primarily metabolized by CYP3A4, CYP2C9, and CYP2C8. nih.gov The metabolic pathways for mefunidone include nitrogen demethylation of the pyridine ring and hydroxylation of the aromatic ring. nih.gov

For nicotinamide, a primary metabolite in mice is nicotinamide N-oxide. nih.gov This indicates that oxidation is a key metabolic route. Given the structure of this compound, it is plausible that its metabolism involves oxidation of both the pyrimidine and nicotinamide moieties, potentially by both CYP450 and AO enzymes. The exact contribution of each enzyme system would require specific in vitro studies with liver microsomes and cytosolic fractions from various species.

Preclinical Clearance and Half-Life Determination in Animal Models

The clearance (CL) and elimination half-life (t½) are critical pharmacokinetic parameters that determine the duration of a drug's action and its dosing frequency. Data from related compounds provide a basis for estimating these parameters for this compound.

In mice, nicotinamide exhibits dose-dependent changes in its half-life. Following intraperitoneal administration of 100-500 mg/kg, the initial half-life increased from 0.8 to 2 hours, and the terminal half-life increased from 3.4 to 5.6 hours. nih.gov The clearance of nicotinamide in mice was found to be in the range of 0.24 to 0.3 L/h/kg. nih.gov In another study, the half-life of nicotinamide in mice after a single intraperitoneal injection was approximately 2 hours. oecd.org

Pharmacokinetic studies of various pyrimidine derivatives have reported a wide range of clearance and half-life values in preclinical models. For example, one pyrimidine derivative showed a long half-life of 26.2 hours and a low clearance of 1.5 L/h/kg in Sprague-Dawley rats. nih.gov Another derivative had a much shorter half-life of 0.45 hours in mice. ucl.ac.uk The clearance of a different pyrimidine compound was found to be 82.7 mL/h/kg in rats. nih.govmdpi.com These variations underscore the significant impact of specific chemical substitutions on the pharmacokinetic profile.

| Compound | Animal Model | Half-Life (t½) | Clearance (CL) | Source |

|---|---|---|---|---|

| Nicotinamide | Mouse | 0.8 - 5.6 h (dose-dependent) | 0.24 - 0.3 L/h/kg | nih.gov |

| Pyrimidine Derivative 24 | Rat (Sprague-Dawley) | 26.2 ± 0.9 h | 1.5 ± 0.3 L/h/kg | nih.gov |

| Pyrimidine Derivative 48 | Rat | - | 82.7 ± 1.97 mL/h/kg | nih.govmdpi.com |

| Pyrimidine Derivative 33 | Mouse | 0.45 h | - | ucl.ac.uk |

| Pyrimidine Derivative 34 | Mouse | 1.0 h | - | ucl.ac.uk |

Plasma Protein Binding in Animal Models

The extent to which a drug binds to plasma proteins influences its distribution, clearance, and the concentration of the pharmacologically active unbound drug.

Studies on various pyrimidine derivatives show a range of plasma protein binding. For instance, a series of novel pyrimidine derivatives exhibited high plasma protein binding, ranging from 60% to 97%. researchgate.net The plasma protein binding of mefunidone, a pyridine derivative, was found to be 36.40%–41.68% in rats and 30.88%–63.92% in monkeys. nih.gov Another study on pyrimidine derivatives noted that binding to albumin confirmed the stability of the drug-protein complexes, which is crucial for bioavailability and pharmacological action. mdpi.com

| Compound Type | Animal Model | Plasma Protein Binding (%) | Source |

|---|---|---|---|

| Novel Pyrimidine Derivatives | Not Specified | 60 - 97% | researchgate.net |

| Mefunidone (Pyridine Derivative) | Rat | 36.40 - 41.68% | nih.gov |

| Mefunidone (Pyridine Derivative) | Monkey | 30.88 - 63.92% | nih.gov |

Based on this information, it is anticipated that this compound would exhibit moderate to high plasma protein binding, a characteristic that would significantly influence its pharmacokinetic properties.

Advanced Research Directions and Future Perspectives for 5 Pyrimidin 5 Yl Nicotinamide

Development of Novel 5-(Pyrimidin-5-yl)nicotinamide Scaffolds with Enhanced Bioactivity

The development of new chemical entities based on the this compound framework is heavily reliant on systematic structure-activity relationship (SAR) studies. Researchers are actively modifying the core scaffold to improve potency, selectivity, and pharmacokinetic properties.

One significant area of research involves the development of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives as inhibitors of SLACK potassium channels, which are linked to rare epileptic disorders. mdpi.comresearchgate.net A hit optimization program systematically prepared analogs by modifying four distinct regions of the scaffold. This has led to the establishment of clear SAR for SLACK inhibition. For instance, certain substitutions on the aryloxy portion of the molecule have been shown to dramatically increase inhibitory potency. mdpi.com

In the field of antifungal agents, derivatives of nicotinamide (B372718) are being investigated as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org SAR studies have revealed that the substitution pattern on the aniline (B41778) ring is crucial for antifungal activity, with the meta-position being identified as a key contributor. acs.org Similarly, in the pursuit of anticancer agents, linking a pyrimidine (B1678525) moiety to other structures is hypothesized to improve hydrogen bonding and cell permeability. nih.gov The synthesis of new aminopyrimidine derivatives, by making substitutions at position 6 of the pyrimidine core or on the aniline ring, has yielded compounds with significant anti-proliferative activity against various tumor cell lines. mdpi.com

Table 1: Structure-Activity Relationship (SAR) Insights for this compound Derivatives

| Chemical Series | Target | Key SAR Findings | Reference |

|---|---|---|---|

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | SLACK Potassium Channel | Systematic modifications in four distinct regions of the scaffold established clear SAR for wild-type SLACK inhibition. | mdpi.comresearchgate.net |

| Nicotinamide-based SDHIs | Succinate Dehydrogenase (SDH) | The meta-position of the aniline moiety was identified as a key position contributing to antifungal activity. | acs.org |

| Aminopyrimidine Derivatives | Cancer Cell Proliferation | Substitutions at position 6 of the pyrimidine core and on the 2-aniline ring led to derivatives with enhanced anti-proliferative effects. | mdpi.com |

| N-(1H-Pyrazol-5-yl)nicotinamides | Fungal Mycelia Growth | The position of amino and isopropyl groups was found to be critical for antifungal activity against Candida albicans. | researchgate.net |

Investigation of New Biological Targets and Disease Indications

The versatility of the this compound scaffold allows it to be adapted for a multitude of biological targets, opening up new avenues for treating a wide array of diseases. mdpi.com

Initially recognized for its role in anticancer therapies targeting kinases, research has expanded significantly. Derivatives are now being developed as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov These compounds have potential applications in treating psychiatric and neurodegenerative disorders. nih.govacs.org

In the realm of infectious diseases, nicotinamide derivatives are being explored as novel antifungal agents by targeting succinate dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain. acs.orgresearchgate.netnwsuaf.edu.cnacs.org This has led to the discovery of compounds with potent activity against pathogenic fungi like Sclerotinia sclerotiorum and Valsa mali. acs.org Furthermore, some pyrimidine-based compounds have shown antitubercular properties, presenting a potential new line of attack against drug-resistant tuberculosis. nih.gov

For inflammatory diseases and cancer, derivatives are being designed as dual inhibitors of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). rsc.orgnih.gov Other research has identified potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), Aurora kinases, and PIM-1 kinase, all of which are critical targets in oncology. ekb.egmdpi.comnih.gov A distinct line of investigation focuses on inhibitors of SLACK potassium channels for the treatment of rare, pharmacoresistant epilepsies like Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). mdpi.comnih.gov

Table 2: Investigated Biological Targets and Potential Disease Indications

| Biological Target | Disease Indication | Representative Scaffold/Derivative | Reference |

|---|---|---|---|

| Metabotropic Glutamate Receptor 5 (mGlu5) | Psychiatric & Neurodegenerative Disorders | N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | nih.govacs.org |

| SLACK Potassium Channel (KCNT1) | Epilepsy (EIMFS) | 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | mdpi.comnih.gov |

| Succinate Dehydrogenase (SDH) | Fungal Infections | N-(1H-Pyrazol-5-yl)nicotinamides, Pyrazol-5-yl-benzamides | acs.orgacs.orgresearchgate.net |

| EGFR / COX-2 | Cancer, Inflammation | Pyrimidine-5-carbonitrile derivatives | rsc.orgnih.gov |

| VEGFR-2 | Cancer | Nicotinamide derivatives, 3-Cyanopyridine-sulfonamide hybrids | ekb.egmdpi.com |

| PIM-1 Kinase | Cancer | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

| Aurora Kinases / Tubulin | Cancer | 3-Cyano-4-methyl-6-(5-methyl-3-pyrazoloamino)-pyridine derivatives | ekb.eg |

| Focal Adhesion Kinase (FAK) | Cancer (Triple-Negative Breast Cancer) | Pyrimidine-based FAK inhibitors | nih.gov |

Application of Advanced Synthetic Methodologies for Diversification

The structural diversification of the this compound core is enabled by a range of advanced synthetic methodologies. These techniques allow chemists to efficiently generate libraries of analogs for biological screening.

Cross-coupling reactions are central to many synthetic routes. The Suzuki-Miyaura coupling is frequently used to form key carbon-carbon bonds, for instance, by coupling an arylboronic acid with a halogenated pyrimidine intermediate. mdpi.comnih.gov Similarly, the Buchwald-Hartwig amination is employed for the crucial formation of carbon-nitrogen bonds. mdpi.com

Nucleophilic aromatic substitution (SNAr) is another cornerstone technique, often used for the regioselective functionalization of the pyrimidine ring, which is inherently electron-deficient. mdpi.comnih.gov For amide bond formation, which is critical for creating the nicotinamide moiety, modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used due to their high efficiency and mild reaction conditions. mdpi.comresearchgate.net

To accelerate the synthesis process, microwave-assisted reactions are increasingly being adopted. This technology can significantly reduce reaction times from hours to minutes while often improving yields. mdpi.com For specific transformations like catalytic hydrogenation, advanced continuous-flow reactors such as the H-Cube® system are utilized for safer and more efficient reductions. mdpi.comresearchgate.net Multi-component reactions, where several starting materials react in a single step to form a complex product, are also being explored to rapidly build molecular complexity. mdpi.com

Table 3: Synthetic Methodologies for this compound Diversification

| Methodology | Description | Application Example | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide to form C-C bonds. | Coupling of an arylboronic acid with a dichloropyrimidine intermediate. | mdpi.comnih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form C-N bonds. | Amination of a pyridine (B92270) derivative with a pyrimidine derivative. | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution reaction on an aromatic ring with a strong nucleophile. | Reaction of 2,4,5-trichloropyrimidine (B44654) with an aniline derivative. | mdpi.comnih.gov |

| HATU-mediated Amide Coupling | Use of a modern coupling reagent for efficient formation of amide bonds. | Coupling of a carboxylic acid with an amine to form the final amide product. | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Employed in the synthesis of various aminopyrimidine derivatives. | mdpi.com |

| Continuous-Flow Hydrogenation (H-Cube®) | Catalytic reduction of functional groups (e.g., nitro groups) in a continuous flow system. | Reduction of a nitro group to an amine in the synthesis of SLACK inhibitors. | mdpi.comresearchgate.net |

Integration of In Silico and In Vitro/In Vivo Approaches for Accelerated Drug Discovery

The modern drug discovery process for this compound analogs integrates computational (in silico) techniques with traditional laboratory-based (in vitro and in vivo) experiments to streamline the identification and validation of new drug candidates. mdpi.comresearchgate.net

The process often begins with in silico methods. Molecular docking is widely used to predict how different synthesized or virtual compounds will bind to the active site of a target protein, such as succinate dehydrogenase or various kinases. acs.orgacs.orgrdd.edu.iqacs.org This allows researchers to prioritize which compounds to synthesize and test. Computational tools are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like characteristics and potentially avoiding late-stage failures. rdd.edu.iqtandfonline.com

The most promising candidates identified through computational screening are then synthesized and subjected to in vitro testing. This includes biochemical assays to measure the compound's inhibitory activity against the target enzyme (e.g., IC₅₀ values) and cell-based assays to evaluate their effect on cellular processes like proliferation or apoptosis. nih.govmdpi.com For example, derivatives targeting mGlu5 are profiled in assays measuring inhibition of specific cytochrome P450 enzymes to predict potential drug-drug interactions. nih.gov

Finally, compounds that demonstrate high potency and selectivity in vitro advance to in vivo studies. These experiments, typically conducted in animal models like rats or monkeys, are crucial for evaluating the pharmacokinetic (PK) profile of a compound, including its clearance rate and bioavailability. mdpi.comnih.gov This integrated approach, moving from computer models to lab benches and finally to animal studies, creates a synergistic and efficient workflow that significantly accelerates the journey from initial concept to a viable clinical candidate. mdpi.com

Table 4: Integrated Drug Discovery Workflow

| Stage | Methods | Purpose | Reference |

|---|---|---|---|

| In Silico | Molecular Docking, SwissADME, pkCSM | Predict binding affinity to target protein; Evaluate drug-likeness and ADMET properties. | acs.orgrdd.edu.iqacs.orgtandfonline.com |

| In Vitro | Enzyme Inhibition Assays (IC₅₀), Cell Proliferation Assays, Human Liver Microsome (HLM) Stability Assays, Apoptosis Assays | Quantify biological activity against the target; Assess cellular effects; Evaluate metabolic stability. | nih.govnih.govmdpi.com |

| In Vivo | Pharmacokinetic (PK) studies in animal models (e.g., rats, monkeys) | Determine key PK parameters such as clearance, half-life, and oral bioavailability. | mdpi.comnih.gov |

Q & A

Q. Critical Parameters :

- Temperature control during nitration (0–5°C to avoid side reactions).

- Stoichiometric ratios of coupling agents (1.2–1.5 equivalents).

- Reaction time (12–24 hours for amidation).

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Grow single crystals via slow evaporation (solvent: methanol/acetone).

- Use Cu-Kα radiation (λ = 1.54178 Å) to determine bond angles and packing interactions, as demonstrated for related pyrimidine acetamides .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion).

Advanced: How can factorial design be applied to optimize the synthesis of this compound?

Methodological Answer:

A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent polarity) at two levels (high/low):

- Variables :

- Independent: Reaction time (12 vs. 24 hrs), temperature (25°C vs. 60°C), catalyst (0.5 vs. 1.0 eq).

- Dependent: Yield, purity.

- Analysis :

Advanced: What methodological approaches resolve contradictions in reported biological activities of pyrimidine-5-carboxamide derivatives?

Methodological Answer:

- Meta-Analysis Framework :

- Data Harmonization : Standardize assay protocols (e.g., IC50 measurements using consistent cell lines).

- Statistical Reconciliation : Apply funnel plots to detect publication bias in kinase inhibition studies.

- Mechanistic Validation :

- Compare binding modes via molecular docking (e.g., AutoDock Vina) against crystal structures of target enzymes .

- Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Case Study : Discrepancies in antifungal activity were resolved by controlling for compound stability in different pH conditions .

Intermediate: What in vitro assays are recommended for evaluating the kinase inhibition potential of this compound?

Methodological Answer:

- Kinase Inhibition Assays :

- Radioisotopic Assays : Measure ³²P-ATP incorporation into substrates (e.g., EGFR kinase).

- Luminescence-Based Assays : Use ADP-Glo™ to quantify kinase activity.

- Cell-Based Assays :

- Proliferation Inhibition : MTT assay in cancer cell lines (e.g., HCT-116).

- Western Blotting : Confirm downstream target phosphorylation (e.g., ERK1/2).

Validation : Cross-reference with known inhibitors (e.g., staurosporine) to establish potency .

Advanced: How does molecular docking assist in predicting the binding affinity of this compound with target enzymes?

Methodological Answer:

- Docking Workflow :

- Protein Preparation : Retrieve crystal structure (e.g., PDB ID 1M17) and remove water/ligands.

- Ligand Preparation : Generate 3D conformers of the compound (Open Babel).

- Grid Generation : Define binding site coordinates (e.g., ATP-binding pocket).

- Scoring : Use AutoDock Vina to calculate binding energy (ΔG).

- Validation : Compare with experimental IC50 values from kinase assays.

Example : Pyrimidine derivatives showed strong hydrogen bonding with kinase hinge regions, correlating with nanomolar affinity .

Basic: What crystallization techniques yield high-quality single crystals of this compound for X-ray diffraction studies?

Methodological Answer:

- Slow Evaporation : Dissolve compound in a 1:1 ethanol/water mixture; allow gradual solvent evaporation at 4°C.

- Diffusion Methods : Layer hexane over a DMSO solution to induce nucleation.

- Critical Factors :

- Purity (>98% by HPLC).

- Solvent polarity (moderate dielectric constant).

Case Study : N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide formed monoclinic crystals (space group P2₁/c) via ethanol diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.